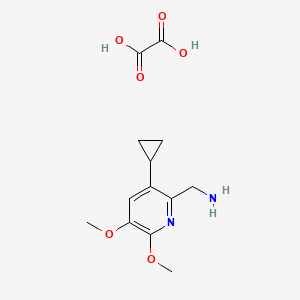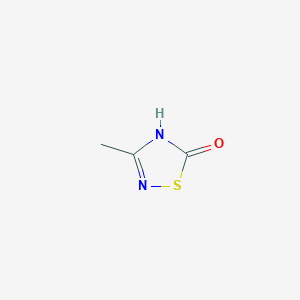
3-Methyl-1,2,4-thiadiazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,2,4-thiadiazol-5(2H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4-thiadiazol-5(2H)-one can be achieved through several methods:
Cyclization of Hydrazones with Thionyl Chloride: This method involves the cyclization of hydrazones with thionyl chloride, leading to the formation of the thiadiazole ring.
Cycloaddition of Diazoalkanes with Carbon-Sulfur Bonds:
Hetero-cyclization of Alpha-Diazo Thiocarbonyl Compounds:
Ring Transformation of Other Sulfur-Containing Heterocyclic Compounds: This method involves the transformation of other sulfur-containing heterocyclic compounds into the desired thiadiazole structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, reaction conditions, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,2,4-thiadiazol-5(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring into different reduced forms, such as thiols or amines.
Substitution: The compound can undergo substitution reactions where functional groups on the ring are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or alkylated thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,2,4-thiadiazol-5(2H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound is explored for its insecticidal and herbicidal activities.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-1,2,4-thiadiazol-5(2H)-one involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1,2,4-thiadiazol-5(2H)-one can be compared with other thiadiazole derivatives:
1,2,3-Thiadiazole: Known for its potent HIV-1 non-nucleoside reverse transcriptase inhibitory activity.
1,3,4-Thiadiazole: Exhibits significant anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C3H4N2OS |
|---|---|
Molekulargewicht |
116.14 g/mol |
IUPAC-Name |
3-methyl-4H-1,2,4-thiadiazol-5-one |
InChI |
InChI=1S/C3H4N2OS/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6) |
InChI-Schlüssel |
VVCKHHJMPOIXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
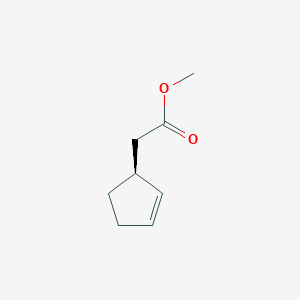
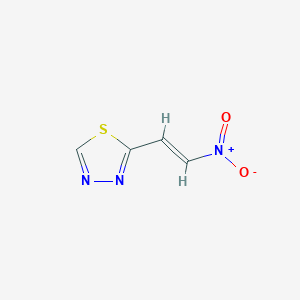
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
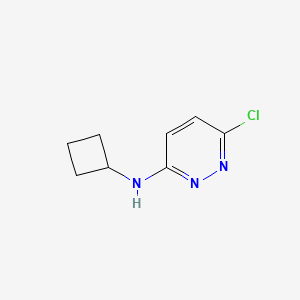
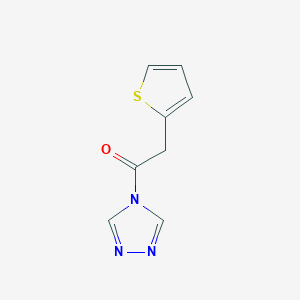
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)

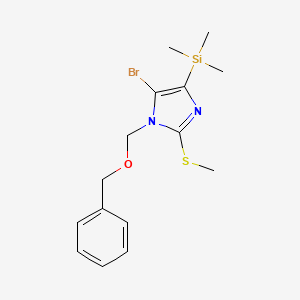
![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
